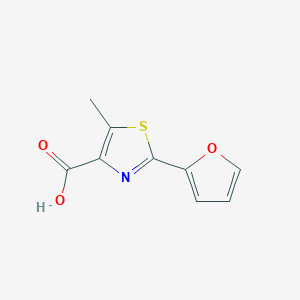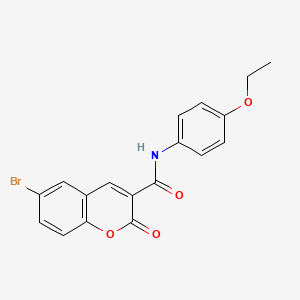![molecular formula C15H14N4O2S B2398317 N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-48-7](/img/structure/B2398317.png)
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound featuring a unique structure that combines thiazole and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide often involves multi-step organic reactions starting with basic heterocyclic precursors. The general approach can include:
Initial formation of the thiazole ring via cyclization reactions involving sulfur donors.
Sequential construction of the pyridazine moiety through cycloaddition reactions.
Integration of the N-methyl acetamide group, typically involving methylation and amidation reactions.
Industrial Production Methods: While detailed industrial production methodologies are proprietary and vary by manufacturer, large-scale synthesis generally mirrors the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Industrial production leverages continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes several types of chemical reactions including:
Oxidation: Introduces oxygen atoms or removes hydrogen atoms.
Reduction: Adds hydrogen atoms or removes oxygen atoms.
Substitution: Replaces one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions: Typical reagents involved in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products: These reactions yield derivatives that can include different functional groups or altered ring structures, enhancing the compound's versatility for specific applications.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide finds applications in multiple scientific fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules, particularly in medicinal chemistry.
Biology: : Its derivatives are explored for their biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs targeting specific cellular pathways.
Industry: : Utilized in the creation of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This binding influences the activity of these targets, modulating biological pathways and eliciting desired therapeutic effects. For instance, its role as an enzyme inhibitor can impede biochemical reactions critical to pathogen survival, showcasing its antimicrobial potential.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with thiazole and pyridazine rings, N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide stands out due to its specific substitution pattern which confers unique chemical and biological properties. Similar compounds include:
2-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
N-methyl-2-(2-methyl-4-oxo-7-(4-fluorophenyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
These compounds may share structural similarities but differ in their functional groups and resulting applications, emphasizing the uniqueness of this compound in scientific research and industry.
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19(15(13)21)8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNXQJZIWCBIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2398239.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide](/img/structure/B2398247.png)



![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
